Map3K14-IN-173

MAP3K14 NIK Kinase Inhibition

High-affinity cyanoindoline-based NIK inhibitor with an IC50 of 1.8 nM. Select this compound for robust p-IKKα suppression in L363 cells (IC50=1.3 nM) and anti-proliferative activity in JJN-3 multiple myeloma models (IC50=29 nM). Its minimal shift between biochemical and cellular potency ensures reliable target engagement.

Molecular Formula C29H31N7O2
Molecular Weight 509.614
CAS No. 2113617-02-8
Cat. No. B608859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMap3K14-IN-173
CAS2113617-02-8
SynonymsMAP3K14-IN 173;  MAP3K14 IN-173;  MAP3K14 IN 173;  MAP3K14-IN-173
Molecular FormulaC29H31N7O2
Molecular Weight509.614
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC2=NC=CC(=N2)C3=CC(=C4C(=C3)C(CN4)(C)CO)C#N)C#N)CCN5CCOCC5
InChIInChI=1S/C29H31N7O2/c1-19-11-20(4-6-36-7-9-38-10-8-36)22(15-30)14-26(19)35-28-32-5-3-25(34-28)21-12-23(16-31)27-24(13-21)29(2,18-37)17-33-27/h3,5,11-14,33,37H,4,6-10,17-18H2,1-2H3,(H,32,34,35)/t29-/m0/s1
InChIKeyVQBPWNWQPUQVHN-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Map3K14-IN-173 (CAS 2113617-02-8): A Potent NIK/MAP3K14 Kinase Inhibitor for Non-Canonical NF-κB Pathway Research


Map3K14-IN-173, also known as MAP3K14-IN-1 or Compound 173, is a synthetic small molecule inhibitor targeting Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), commonly referred to as NF-κB-Inducing Kinase (NIK) . It is a cyanoindoline derivative developed as a chemical probe to selectively modulate the non-canonical NF-κB signaling pathway, a critical axis in immune regulation and oncogenesis [1]. The compound exhibits potent inhibition of NIK autophosphorylation in cell-free assays with an IC50 of 1.8 nM . Its primary utility lies in preclinical research applications, particularly for dissecting NIK-dependent signaling in B-cell malignancies such as multiple myeloma, where NIK translocations and activating mutations are frequently observed [2].

Map3K14-IN-173: Why Interchanging NIK Inhibitors Compromises Experimental Reproducibility and Validity


NF-κB-Inducing Kinase (NIK) inhibitors exhibit profound variability in their biochemical potency, binding kinetics, and cellular efficacy profiles. Generic substitution among in-class compounds like B022, AM-0216, or NIK SMI1 is not scientifically valid due to substantial differences in their enzymatic IC50/Ki values, selectivity windows across the kinome, and divergent performance in disease-relevant cellular models. For instance, the shift from biochemical NIK inhibition (nM) to downstream functional readouts (e.g., p-IKKα suppression or anti-proliferative activity in multiple myeloma cells) can vary by orders of magnitude between structurally distinct chemotypes [1]. These discrepancies arise from differential compound-specific properties, including cell permeability, target residence time, and off-target kinase engagement [2]. Therefore, procurement decisions must be guided by specific, quantitative evidence tied directly to the intended experimental model to ensure interpretable and reproducible results [3].

Map3K14-IN-173 (CAS 2113617-02-8): Quantitative Differentiation Evidence vs. Key NIK Inhibitor Comparators


Biochemical NIK Inhibition: Map3K14-IN-173 IC50 of 1.8 nM

Map3K14-IN-173 (Compound 173) demonstrates potent biochemical inhibition of NIK autophosphorylation in a cell-free assay, with an IC50 of 1.8 nM . This establishes its high affinity for the target kinase. In comparison, the NIK inhibitor B022 exhibits a significantly lower potency, with a reported IC50 of 15.1 nM and Ki of 4.2 nM in similar biochemical assays . This represents a more than 8-fold higher IC50 for B022 relative to Map3K14-IN-173. The quantified difference in target engagement potency is a primary differentiator for experiments requiring maximal NIK inhibition.

MAP3K14 NIK Kinase Inhibition

Cellular Target Engagement: Map3K14-IN-173 Suppresses p-IKKα in L363 Myeloma Cells with IC50 of 1.3 nM

In the NIK-translocated multiple myeloma cell line L363, Map3K14-IN-173 potently suppresses the downstream phosphorylation of IKKα (p-IKKα), a direct measure of cellular target engagement, with an IC50 of 1.3 nM . This cellular IC50 closely mirrors its biochemical potency, indicating efficient cell permeability and target binding. In contrast, the highly potent NIK inhibitor NIK SMI1, which has a biochemical IC50 of 0.23 nM, exhibits a dramatic potency shift in a cellular context, requiring an IC50 of 34 nM to inhibit NF-κB reporter gene expression in HEK293 cells [1]. This represents a >140-fold shift from biochemical to cellular potency for NIK SMI1, whereas Map3K14-IN-173 maintains near-equivalent potency between cell-free and cellular assays in a disease-relevant model.

Multiple Myeloma IKKα NF-κB Pathway

Anti-Proliferative Efficacy: Map3K14-IN-173 Inhibits JJN-3 Myeloma Cell Growth with IC50 of 29 nM

Map3K14-IN-173 demonstrates potent anti-proliferative activity in the NIK-translocated JJN-3 multiple myeloma cell line, achieving an IC50 of 29 nM . This functional readout confirms that NIK inhibition translates into a tangible reduction in tumor cell viability. While direct anti-proliferative data for other NIK inhibitors (e.g., B022, AM-0216) in the JJN-3 model are not publicly available, this datum provides a key benchmark for Map3K14-IN-173. In comparison, the NIK inhibitor NIK SMI1 requires an IC50 of 373 nM to inhibit BAFF-induced survival in primary mouse B cells, a related but distinct functional assay [1]. The anti-proliferative effect of Map3K14-IN-173 in a human myeloma cell line offers a more direct and sensitive measure of its therapeutic potential in hematologic malignancies.

Anti-Proliferative Multiple Myeloma JJN-3

Selectivity Context: Biochemical Potency of Map3K14-IN-173 vs. AM-0216

Map3K14-IN-173 exhibits a biochemical IC50 of 1.8 nM against NIK . The NIK inhibitor AM-0216 is reported to have a Ki of 2 nM for NIK, suggesting comparable, single-digit nanomolar target affinity . However, AM-0216 is described as a 'highly selective' NIK inhibitor, while comprehensive kinase selectivity profiling data for Map3K14-IN-173 is not available in the public domain. This highlights a critical evidence gap: while both compounds demonstrate potent NIK inhibition, the breadth of their off-target kinase activity remains unknown. This class-level inference indicates that researchers must consider the potential for uncharacterized off-target effects when selecting Map3K14-IN-173 over a compound with documented selectivity like AM-0216, and vice versa. The choice may hinge on the tolerance for unknown off-target liabilities versus the superior cellular potency profile of Map3K14-IN-173.

NIK Selectivity Kinase Profiling Off-Target

Physicochemical Profile: Map3K14-IN-173 is Structurally and Mass-Distinct from Key Comparators

Map3K14-IN-173 is a cyanoindoline derivative with a molecular weight of 509.6 g/mol and the molecular formula C29H31N7O2 . This physicochemical profile is markedly distinct from other NIK inhibitors. For instance, AM-0216 has a significantly lower molecular weight of 363.44 g/mol (C19H17N5OS) . This >146 g/mol difference in molecular mass and the presence of distinct heterocyclic cores (cyanoindoline vs. other scaffolds) strongly influence key drug-like properties such as lipophilicity, solubility, and permeability. While specific LogP or solubility data are not available for direct comparison, the substantial structural divergence ensures that Map3K14-IN-173 will exhibit unique cellular permeability, metabolic stability, and formulation behavior compared to lower molecular weight NIK inhibitors. This precludes any assumption of functional equivalence based solely on in-class target activity.

Physicochemical Properties Molecular Weight Drug-Likeness

Map3K14-IN-173 (2113617-02-8): Validated Research Applications Based on Quantitative Evidence


Dissecting NIK-Dependent Non-Canonical NF-κB Signaling in Multiple Myeloma

Map3K14-IN-173 is optimally suited for in vitro studies examining NIK-driven signaling in multiple myeloma. Its demonstrated potency in suppressing p-IKKα levels in L363 cells (IC50 = 1.3 nM) and inhibiting proliferation of JJN-3 cells (IC50 = 29 nM) makes it a precise tool for validating the oncogenic role of NIK in these specific NIK-translocated myeloma models . Researchers can reliably achieve robust pathway inhibition at low nanomolar concentrations, minimizing off-target cytotoxicity.

Biochemical Assays Requiring Maximal NIK Target Engagement

For cell-free kinase assays and high-throughput screening campaigns targeting NIK, Map3K14-IN-173 provides a high-affinity probe with an IC50 of 1.8 nM . This >8-fold potency advantage over comparators like B022 (IC50 = 15.1 nM) allows for more sensitive detection of NIK activity and facilitates the establishment of robust assay windows, crucial for identifying weaker modulators or studying NIK's basal activity .

Exploring the Therapeutic Window of NIK Inhibition in Hematologic Malignancies

The minimal shift between its biochemical (IC50 = 1.8 nM) and cellular p-IKKα inhibition (IC50 = 1.3 nM) positions Map3K14-IN-173 as a valuable tool for studying the relationship between target engagement and downstream functional effects . This property is particularly useful for researchers aiming to correlate the degree of NIK inhibition with anti-proliferative responses in other B-cell malignancy models beyond multiple myeloma, where NIK dysregulation is also implicated [1].

Chemical Probe Development and Structural Biology

As a specific example ('Compound 173') from the patent WO2017125530A1, Map3K14-IN-173 represents a key member of the cyanoindoline chemotype for NIK inhibition . It serves as a critical reference compound for medicinal chemistry efforts focused on optimizing this scaffold. Its well-defined structure and potent activity make it suitable for co-crystallization studies with the NIK kinase domain to elucidate binding modes and guide rational, structure-based design of next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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